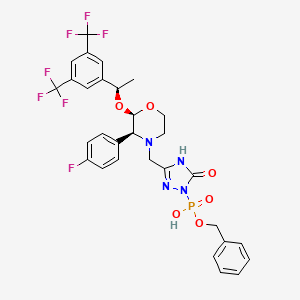

Monobenzyl Fosaprepitant

Description

Properties

IUPAC Name |

[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]-phenylmethoxyphosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28F7N4O6P/c1-18(21-13-22(29(32,33)34)15-23(14-21)30(35,36)37)47-27-26(20-7-9-24(31)10-8-20)40(11-12-45-27)16-25-38-28(42)41(39-25)48(43,44)46-17-19-5-3-2-4-6-19/h2-10,13-15,18,26-27H,11-12,16-17H2,1H3,(H,43,44)(H,38,39,42)/t18-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXVNNXGBGMHCL-BLIZRMSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)OCC4=CC=CC=C4)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)OCC4=CC=CC=C4)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28F7N4O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Control of Monobenzyl Fosaprepitant: Intermediate Dynamics & Impurity Management

Executive Summary

In the synthesis of Fosaprepitant Dimeglumine , the Monobenzyl Fosaprepitant species (CAS: 889852-02-2) occupies a critical dual role: it is the obligate penultimate intermediate in the deprotection cascade and a persistent process-related impurity.[1] While the upstream Dibenzyl ester is frequently isolated for purification, the Monobenzyl ester is a transient species during hydrogenolysis. Failure to drive the reaction kinetics through this bottleneck results in API contamination that is notoriously difficult to purge via standard crystallization. This guide analyzes the mechanistic role of Monobenzyl Fosaprepitant and provides protocols for its kinetic management and analytical control.

Part 1: Molecular Architecture & Synthetic Context[1]

Fosaprepitant is a prodrug designed to overcome the low water solubility of the neurokinin-1 (NK-1) receptor antagonist, Aprepitant. The introduction of a phosphoryl group necessitates a protection strategy, typically utilizing benzyl esters due to their susceptibility to mild catalytic hydrogenolysis, preserving the sensitive morpholine and triazolinone cores.

The Synthetic Cascade

The synthesis generally proceeds via the phosphorylation of Aprepitant with tetrabenzyl pyrophosphate (TBPP) or dibenzyl phosphorochloridate, yielding Dibenzyl Fosaprepitant . The subsequent deprotection is not simultaneous; it proceeds in a stepwise fashion.

-

Step 1: Rapid cleavage of the first benzyl group

Monobenzyl Fosaprepitant . -

Step 2: Slower cleavage of the second benzyl group

Fosaprepitant (Free Acid) .

The disparate rates of these two steps create a risk where the reaction stalls at the Monobenzyl stage, particularly if catalyst poisoning occurs or hydrogen mass transfer is rate-limiting.

Visualization: The Deprotection Pathway

The following diagram illustrates the critical pathway and the specific bottleneck at the Monobenzyl stage.

Caption: The stepwise deprotection of Dibenzyl Fosaprepitant. The conversion of Monobenzyl to the Free Acid is the rate-determining step in the final hydrogenation.

Part 2: Mechanistic Insight & Kinetic Control[1]

The Monobenzyl "Trap"

The Monobenzyl intermediate is chemically distinct from the Dibenzyl ester. The Dibenzyl species is a neutral phosphate triester, often isolated as a solid. Upon losing one benzyl group, the molecule becomes a phosphonic acid monoester .

-

Acidity Change: The Monobenzyl species has an acidic proton (

).[1] This acidity can alter the surface charge of the Palladium catalyst or induce solubility changes in the reaction medium (typically MeOH or THF). -

Catalyst Interaction: The mono-anionic nature of the intermediate can lead to stronger adsorption on the catalyst support, potentially blocking active sites for the second debenzylation event.

Causality of Incomplete Conversion

Experimental evidence suggests three primary causes for "Monobenzyl carryover" in the final API:

-

Hydrogen Starvation: The second debenzylation requires higher activation energy. If

pressure drops or mass transfer is poor (low agitation), the reaction terminates at the mono-ester. -

Catalyst Poisoning: Byproducts or impurities from the upstream phosphorylation (e.g., residual pyrophosphate species) can poison the Pd/C catalyst.

-

Solvent pH: The accumulation of acidic species (Monobenzyl and Fosaprepitant acid) can inhibit the reaction. Some protocols suggest adding a base (like Meglumine) during hydrogenation to maintain solubility and kinetics, though this risks side reactions.

Part 3: Experimental Protocol (Self-Validating)

This protocol focuses on the hydrogenation of Dibenzyl Fosaprepitant with specific checkpoints to ensure the elimination of the Monobenzyl intermediate.

Objective: Convert Dibenzyl Fosaprepitant to Fosaprepitant Acid with Monobenzyl Impurity < 0.10%.

Reagents & Equipment[1][4]

-

Substrate: Dibenzyl Fosaprepitant (Isolated solid, Purity > 98%).[1]

-

Catalyst: 10% Pd/C (50% wet). High surface area grades recommended.

-

Solvent: Methanol (Anhydrous) or THF/Water mixtures.[1]

-

Equipment: High-pressure hydrogenation autoclave (Hastelloy or Stainless Steel).

Step-by-Step Methodology

-

Charge Preparation:

-

Dissolve Dibenzyl Fosaprepitant (1.0 eq) in Methanol (10 volumes).

-

Validation: Ensure complete dissolution.[1] Turbidity indicates residual inorganic salts from the previous step which must be filtered.

-

-

Catalyst Loading:

-

Hydrogenation (The Critical Phase):

-

Purge vessel 3x with

, then 3x with -

Pressurize to 40–50 psi (3–3.5 bar) .

-

Maintain temperature at 25°C ± 5°C .

-

Agitation: Set stirring to maximum efficient RPM (mass transfer limited).

-

-

In-Process Control (IPC) - The "Monobenzyl Check":

-

Timepoint: 2 hours.

-

Sample 50 µL, filter (0.2 µm), dilute in mobile phase.

-

Criteria:

-

Corrective Action: If Monobenzyl > 0.15%, re-pressurize and stir for an additional 2 hours. Do not proceed to workup. The Monobenzyl impurity co-crystallizes with the final salt and is extremely difficult to wash out later.

-

-

Workup:

Part 4: Analytical Control Strategy

Distinguishing the Monobenzyl intermediate from the Dibenzyl precursor and the Fosaprepitant product requires a robust HPLC method, as their UV spectra are nearly identical.

HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.[1]5) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time 0: 60% A / 40% B Time 15: 20% A / 80% B Time 25: 20% A / 80% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 210 nm |

| Retention Order | Fosaprepitant (RT ~4 min) Monobenzyl Ester (RT ~12 min) Dibenzyl Ester (RT ~18 min) |

Impurity Profile Limits

Data compiled from standard CMC requirements for Fosaprepitant Dimeglumine.

| Impurity Name | Structure / Origin | Limit (Area %) |

| Fosaprepitant | API | NLT 99.0% |

| Aprepitant | Hydrolysis Degradant (Loss of Phosphate) | NMT 0.15% |

| Dibenzyl Ester | Starting Material | NMT 0.05% |

| Monobenzyl Ester | Incomplete Hydrogenolysis Intermediate | NMT 0.15% |

| Desfluoro Impurity | Hydrogenolysis Over-reduction | NMT 0.10% |

Analytical Logic Flow

The following logic gate ensures that batches are not released with excessive Monobenzyl content.

Caption: Decision tree for IPC monitoring of Monobenzyl Fosaprepitant levels.

References

-

Merck Sharp & Dohme Corp. (2014).[1] Process for the preparation of fosaprepitant dimeglumine intermediate. US Patent 8,623,844 B2. United States Patent and Trademark Office. Link

-

Sandoz AG. (2011).[1] Process for the preparation of fosaprepitant, intermediate and pharmaceutical acceptable salt thereof. WO2011045817A2.[1] WIPO (PCT).[1] Link

-

Lupin Ltd. (2013).[1] Process for preparation of fosaprepitant and salt thereof. WO2013168176A2.[1] WIPO (PCT).[1] Link

-

Allmpus Laboratories. (n.d.).[1] Fosaprepitant Monobenzyl Impurity Data Sheet. Retrieved from Allmpus.com.[1] Link

-

SynThink Research Chemicals. (n.d.).[1] Fosaprepitant Monobenzyl Ester Impurity. Retrieved from SynThink. Link[1]

Sources

theoretical biological activity of Monobenzyl Fosaprepitant

An In-depth Technical Guide to the Theoretical Biological Activity and Synthetic Role of Monobenzyl Fosaprepitant

Abstract

Fosaprepitant serves as a critical intravenously administered prodrug, rapidly converting in vivo to aprepitant, a potent and selective Neurokinin-1 (NK-1) receptor antagonist.[1][2] This guide delves into the multifaceted role of Monobenzyl Fosaprepitant, not as a direct therapeutic agent, but as a pivotal, stable intermediate in the chemical synthesis of fosaprepitant.[3][4] While the theoretical direct biological activity of Monobenzyl Fosaprepitant is considered negligible, its chemical properties are indispensable for the successful manufacturing of its parent compound. We will explore the underlying pharmacology of the Substance P/NK-1 receptor system, the metabolic activation of fosaprepitant, the synthetic pathway involving the monobenzyl intermediate, and the established methodologies for evaluating the biological efficacy of the ultimate active compound, aprepitant. This document is intended for researchers and professionals in drug development, providing a comprehensive view from chemical synthesis to biological mechanism and preclinical validation.

The Substance P/NK-1 Receptor System: The Target of Antiemetic Therapy

The sensation of nausea and the physical act of emesis are complex neurological reflexes. A key pathway implicated, particularly in chemotherapy-induced nausea and vomiting (CINV), involves the neuropeptide Substance P and its interaction with the Neurokinin-1 (NK-1) receptor.[5][6] Chemotherapeutic agents can trigger the release of Substance P in both the gastrointestinal tract and the brainstem.[7] When Substance P binds to NK-1 receptors located in critical areas of the brain, such as the nucleus tractus solitarius and the area postrema, it initiates a signaling cascade that leads to the emetic reflex.[7] Antagonizing this receptor is, therefore, a primary strategy for preventing CINV, especially the delayed phase which is often poorly controlled by other antiemetics.[6][8]

From Prodrug to Active Moiety: The Fosaprepitant-Aprepitant Conversion

Aprepitant is the therapeutically active molecule, but its low aqueous solubility presents challenges for intravenous formulation. To overcome this, the water-soluble prodrug fosaprepitant was developed.[2][9] Fosaprepitant is a phosphoryl derivative of aprepitant that, upon intravenous administration, is rapidly and almost completely converted to aprepitant by ubiquitous phosphatases in various tissues, including the liver, lungs, and kidneys.[1][5][10] This conversion occurs within 30 minutes of infusion, ensuring that the pharmacologically active aprepitant quickly reaches therapeutic concentrations in the plasma.[1][2][10]

Monobenzyl Fosaprepitant: A Key Intermediate in Chemical Synthesis

The synthesis of fosaprepitant from aprepitant involves phosphorylation. This process often proceeds through a dibenzyl phosphoramidate intermediate (fosaprepitant dibenzyl ester). However, this dibenzyl ester is noted to be highly unstable, making it difficult to handle and purify in a manufacturing setting.[3][4] To address this, synthetic routes have been developed that utilize Monobenzyl Fosaprepitant.[3][4] This intermediate is more stable than its dibenzyl counterpart, allowing for better control and purification during the manufacturing process before the final debenzylation step to yield fosaprepitant.[3]

Theoretical Biological Activity: As a synthetic intermediate, Monobenzyl Fosaprepitant is not designed for therapeutic use and its direct biological activity has not been characterized. Theoretically, if it were to enter a biological system, it would be expected to be a substrate for the same phosphatases and debenzylating enzymes that process other xenobiotics. This would likely lead to its conversion to aprepitant. However, its own affinity for the NK-1 receptor is presumed to be low or negligible due to the bulky benzyl and phosphate groups, which would sterically hinder proper binding to the receptor's active site. Its significance is purely chemical, enabling a more robust and reliable synthesis of the final prodrug product.

Pharmacological Profile of the Active Metabolite: Aprepitant

The entire biological effect of fosaprepitant administration is attributable to aprepitant.[1][11] Aprepitant is a selective, high-affinity antagonist of human NK-1 receptors with little to no affinity for serotonin (5-HT3), dopamine, or corticosteroid receptors.[11][12] It readily crosses the blood-brain barrier to occupy NK-1 receptors in the central nervous system.[10][11]

Aprepitant undergoes extensive metabolism, primarily by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP1A2 and CYP2C19.[1][10][13] This makes it a substrate, a moderate inhibitor, and an inducer of CYP3A4, leading to potential drug-drug interactions with other agents metabolized through this pathway, including some chemotherapeutics.[5][14][15]

| Pharmacokinetic Parameter | Value (following 150 mg IV Fosaprepitant) | Source |

| Time to Aprepitant Conversion | < 30 minutes | [5][10] |

| Aprepitant Cmax (Peak Conc.) | ~4.01 mcg/mL | [10] |

| Aprepitant AUC | ~35.0 mcg·hr/mL | [10] |

| Aprepitant Terminal Half-life | ~9 to 13 hours | [10][16] |

| Plasma Protein Binding | > 95% | [1] |

| Volume of Distribution (Vdss) | ~70-82 L | [1][10] |

| Primary Metabolism | CYP3A4 | [1][10] |

| Excretion | 57% in urine, 45% in feces (as metabolites) | [1][10] |

Methodologies for Assessing NK-1 Receptor Antagonism

Validating the biological activity of a compound like aprepitant requires a combination of in vitro and in vivo assays. These protocols are designed not only to confirm activity but also to quantify potency and predict in vivo efficacy.

In Vitro Functional Assay: Calcium Mobilization

Rationale: The NK-1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Substance P, signals through the Gq/11 pathway to activate Phospholipase C (PLC).[17] This leads to the generation of inositol trisphosphate (IP3), which mobilizes intracellular calcium stores. An antagonist's potency can be determined by its ability to inhibit this Substance P-induced calcium flux. Human glioblastoma cells (U373MG) endogenously express the NK-1 receptor and are a standard cell line for this assay.[18]

Protocol: Antagonist-Mediated Inhibition of Calcium Flux

-

Cell Culture: Culture U373MG cells in standard growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin) at 37°C and 5% CO₂ until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at a density of ~50,000 cells per well and allow them to adhere overnight.

-

Dye Loading: Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C, per the manufacturer's instructions.

-

Compound Preparation: Prepare serial dilutions of the test antagonist (e.g., aprepitant) and a positive control antagonist in the assay buffer. Also prepare a fixed concentration of the agonist, Substance P (e.g., at its EC₈₀ concentration).

-

Antagonist Incubation: Wash the cells to remove excess dye and add the various concentrations of the antagonist to the wells. Incubate for 20-30 minutes at room temperature to allow receptor binding.

-

Fluorescence Measurement: Place the plate into a fluorescence plate reader (e.g., FLIPR). Initiate a baseline fluorescence reading for each well.

-

Agonist Challenge: Add the fixed concentration of Substance P to all wells and immediately begin recording the change in fluorescence intensity over time (typically 2-3 minutes).

-

Data Analysis: Calculate the percentage of inhibition for each antagonist concentration relative to the control wells (agonist only). Plot the concentration-response curve and fit to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of antagonist required to inhibit 50% of the agonist response.

In Vivo Efficacy Model: Cisplatin-Induced Emesis in Ferrets

Rationale: The ferret is considered the gold-standard animal model for emesis research because its emetic reflex closely mimics that of humans, and it is sensitive to clinically relevant emetogens like cisplatin.[19] This model is highly predictive for identifying the anti-emetic properties of 5-HT3 and NK-1 receptor antagonists.[19][20]

Protocol: Evaluation of Antiemetic Efficacy

-

Animal Acclimation: Individually house male ferrets and allow them to acclimate to the laboratory conditions for at least one week. Ensure they have free access to food and water.

-

Baseline Observation: For 1-2 hours prior to dosing, observe the animals to ensure no spontaneous emetic episodes occur.

-

Test Compound Administration: Administer the test compound (e.g., fosaprepitant, intravenously) or vehicle control at the desired dose and time point before the emetic challenge.

-

Emetogen Challenge: Administer a high dose of cisplatin (e.g., 5-10 mg/kg, intraperitoneally) to induce both acute and delayed phases of emesis.

-

Observation Period: Continuously observe the animals via video recording for a prolonged period (e.g., 72 hours) to capture both acute (0-24h) and delayed (24-72h) emesis. The investigators scoring the behavior must be blinded to the treatment groups.

-

Endpoint Measurement: Quantify the primary endpoints:

-

Number of retches (rhythmic abdominal contractions without expulsion of gastric contents).

-

Number of vomits (forceful expulsion of gastric contents).

-

Latency to the first emetic episode.

-

-

Data Analysis: Compare the mean number of retches and vomits between the vehicle-treated and drug-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test or ANOVA). A statistically significant reduction in emetic episodes in the treated group indicates anti-emetic efficacy.

Conclusion

Monobenzyl Fosaprepitant is a chemically significant but biologically inert entity in the context of NK-1 receptor pharmacology. Its value is rooted in synthetic chemistry, where its enhanced stability over other intermediates provides a more reliable pathway for the large-scale production of fosaprepitant. The ultimate biological activity resides entirely with aprepitant, the active metabolite, which effectively prevents emesis by antagonizing the Substance P/NK-1 receptor pathway in the central nervous system. A thorough understanding of this entire lifecycle—from the role of a synthetic intermediate to the mechanism of the final active drug and the methods used to validate it—is essential for professionals engaged in the development of novel therapeutics.

References

- FOSAPREPITANT Product Monograph. (2019).

- Taylor & Francis. (n.d.). Fosaprepitant – Knowledge and References.

- U.S. Food and Drug Administration. (n.d.). (fosaprepitant dimeglumine) for Injection - accessdata.fda.gov.

- Navari, R. M. (2009). Pharmacokinetic evaluation of fosaprepitant dimeglumine. Expert Opinion on Drug Metabolism & Toxicology, 5(12), 1625-1633.

- Navari, R. M. (2011). A pharmacokinetic and pharmacodynamic review of single-dose fosaprepitant 150 mg. Future Oncology, 7(8), 941-949.

- American Academy of Pediatrics. (n.d.). Fosaprepitant | Drug Lookup | Pediatric Care Online.

- Patsnap Synapse. (2024). What is the mechanism of Fosaprepitant Dimeglumine?.

- NDI Neuroscience. (n.d.). Pre-clinical Contract Research - Emesis.

- Brodin, E., et al. (2007). Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy. Journal of Pharmacology and Experimental Therapeutics, 322(3), 1295-1302.

- Slideshare. (n.d.). preclinical screening method of antiemetic drugs.pptx.

- Drugs.com. (2026). Fosaprepitant Injection: Package Insert / Prescribing Info / MOA.

- Holmes, A. M., et al. (2009). Opportunities for the replacement of animals in the study of nausea and vomiting. British Journal of Pharmacology, 157(6), 865-880.

- NC3Rs. (n.d.). Reducing animal use in complex systems: using nausea and vomiting as a test case.

- Justia Patents. (2019). Process for preparation of fosaprepitant dimeglumine and an intermediate thereof.

- JAR-Labs. (n.d.). Assessing 'Nausea'.

- Amso, Z., et al. (2024). Identification of an Intravenous Injectable NK1 Receptor Antagonist for Use in Traumatic Brain Injury. International Journal of Molecular Sciences, 25(6), 3494.

- Google Patents. (n.d.). WO2011045817A2 - Process for the preparation of fosaprepitant, intermediate and pharmaceutical acceptable salt thereof.

- Google Patents. (n.d.). US10428097B2 - Process for preparation of fosaprepitant dimeglumine and an intermediate thereof.

- ResearchGate. (2022). (PDF) The Potential In Vitro Inhibitory Effects of Neurokinin-1 Receptor (NK-1R) Antagonist, Aprepitant, in Osteosarcoma Cell Migration and Metastasis.

- Asadi, M. H., et al. (2022). The Potential In Vitro Inhibitory Effects of Neurokinin-1 Receptor (NK-1R) Antagonist, Aprepitant, in Osteosarcoma Cell Migration and Metastasis. International Journal of Cancer Management, 15(2).

- Merck Canada Inc. (2015). Fosaprepitant for Injection.

- Wan, W. L., et al. (2013). Synthesis of the major isomers of Aprepitant and Fosaprepitant. Chinese Chemical Letters, 24(11), 979-982.

- European Patent Office. (2018). FOSAPREPITANT DIMEGLUMINE INTERMEDIATE, NEUTRAL FOSAPREPITANT, AND AMORPHOUS FOSAPREPITANT DIMEGLUMINE AND PROCESSES FOR THEIR P.

- Wikipedia. (n.d.). NK1 receptor antagonist.

- Lo, C., et al. (2008). Fosaprepitant: a neurokinin-1 receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting. Expert Review of Anticancer Therapy, 8(11), 1733-1742.

- Muñoz, M., & Covenas, R. (2020). The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer?. Cancers, 12(9), 2686.

- Google Patents. (n.d.). US8623844B2 - Fosaprepitant dimeglumine intermediate, neutral fosaprepitant, and amorphous fosaprepitant dimeglumine and processes for their preparations.

- Geling, O., & Eichler, H. G. (2008). Fosaprepitant and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting. Core Evidence, 3(1), 27-39.

- Aziz, Z. (2013). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. Annals of Palliative Medicine, 2(3), 130-136.

- Allmpus. (n.d.). Fosaprepitant Monobenzyl Impurity.

- U.S. Food and Drug Administration. (n.d.). EMEND - accessdata.fda.gov.

- PubChem. (n.d.). Fosaprepitant.

- University of Illinois Chicago Drug Information Group. (2023). What evidence supports the use of neurokinin-1 receptor antagonists for gastroparesis-related nausea and vomiting?.

- WebMD. (2025). Fosaprepitant (Emend injection, Focinvez): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.

- MedPath. (2020). Fosaprepitant - FDA Drug Approval Details.

- Grunberg, S. M. (2008). Fosaprepitant dimeglumine (MK-0517 or L-785298), an intravenous neurokinin-1 antagonist for the prevention of chemotherapy induced nausea and vomiting. Expert Opinion on Pharmacotherapy, 9(18), 3261-3270.

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Fosaprepitant: a neurokinin-1 receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. patents.justia.com [patents.justia.com]

- 4. US10428097B2 - Process for preparation of fosaprepitant dimeglumine and an intermediate thereof - Google Patents [patents.google.com]

- 5. What is the mechanism of Fosaprepitant Dimeglumine? [synapse.patsnap.com]

- 6. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]

- 7. What evidence supports the use of neurokinin‐1 receptor antagonists for gastroparesis-related nausea and vomiting? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]

- 8. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 9. Fosaprepitant dimeglumine (MK-0517 or L-785,298), an intravenous neurokinin-1 antagonist for the prevention of chemotherapy induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A pharmacokinetic and pharmacodynamic review of single-dose fosaprepitant 150 mg [healio.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Fosaprepitant | C23H22F7N4O6P | CID 135413538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic evaluation of fosaprepitant dimeglumine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.hres.ca [pdf.hres.ca]

- 15. Fosaprepitant Injection: Package Insert / Prescribing Info / MOA [drugs.com]

- 16. publications.aap.org [publications.aap.org]

- 17. Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification of an Intravenous Injectable NK1 Receptor Antagonist for Use in Traumatic Brain Injury [mdpi.com]

- 19. Pre-clinical Contract Research - Emesis [ndineuroscience.com]

- 20. preclinical screening method of antiemetic drugs.pptx [slideshare.net]

Monobenzyl Fosaprepitant CAS number and molecular weight

Classification: Pharmaceutical Impurity & Synthetic Intermediate Target API: Fosaprepitant Dimeglumine (IV Emend)[1]

Executive Summary

Monobenzyl Fosaprepitant (CAS: 889852-02-2) is a critical process-related impurity and transient intermediate in the synthesis of Fosaprepitant Dimeglumine.[1] Chemically defined as the monobenzyl ester of the phosphonic acid moiety, it represents the "half-deprotected" state between the dibenzyl phosphate precursor and the final pharmacologically active prodrug.

For drug development professionals, this molecule presents a dual challenge: it is a necessary intermediate that must be driven to completion during synthesis, yet it serves as a persistent impurity (ICH Q3A/B) that requires rigorous quantification in the final parenteral dosage form. This guide dissects its physicochemical identity, mechanistic formation, and detection strategies.

Physicochemical Identity & Data Profile[1][2][3][4][5]

The following data consolidates the structural and physical parameters required for analytical method development and regulatory filing.

| Parameter | Technical Specification |

| Common Name | Monobenzyl Fosaprepitant; Fosaprepitant Monobenzyl Ester |

| CAS Number | 889852-02-2 |

| Molecular Weight | 704.53 g/mol |

| Molecular Formula | C₃₀H₂₈F₇N₄O₆P |

| IUPAC Name | [3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]-phenylmethoxyphosphinic acid |

| Appearance | Off-white to white solid |

| Solubility Profile | Soluble in Methanol, DMSO; Sparingly soluble in water (acidic form) |

| pKa (Predicted) | ~1.5 (Phosphate OH) |

| Role | Synthetic Intermediate / Degradation Impurity |

Mechanistic Origin: The Phosphorylation Cascade

To control Monobenzyl Fosaprepitant, one must understand its genesis. Fosaprepitant is a prodrug synthesized by phosphorylating Aprepitant.[2] The standard industrial route utilizes dibenzyl phosphoryl chloride or tetrabenzyl pyrophosphate .

The benzyl groups act as protecting groups for the phosphate. The removal of these groups (deprotection) is rarely simultaneous.[1]

-

Step 1: The first benzyl group is removed rapidly (often via hydrogenolysis or hydrolysis), yielding Monobenzyl Fosaprepitant .

-

Step 2: The second benzyl group is removed to yield the free phosphonic acid (Fosaprepitant).

Critical Insight: If the hydrogenation catalyst (Pd/C) loses activity, or if the reaction time is insufficient, the reaction "stalls" at the Monobenzyl stage, carrying this impurity into the final API.

Pathway Visualization

The following diagram illustrates the stepwise deprotection where Monobenzyl Fosaprepitant exists as the kinetic intermediate.

Caption: Stepwise deprotection pathway showing Monobenzyl Fosaprepitant as the kinetic bottleneck between the Dibenzyl precursor and the Active Pharmaceutical Ingredient.[1]

Experimental Protocol: Synthesis of Reference Standard

Researchers often require the Monobenzyl impurity as a reference standard to validate HPLC methods. Because it is an intermediate, it is difficult to purchase in bulk. The following protocol describes how to intentionally arrest the reaction to isolate this specific impurity.

Objective: Synthesize Monobenzyl Fosaprepitant via controlled partial hydrogenolysis.

Reagents & Equipment[1][3]

-

Substrate: Fosaprepitant Dibenzyl Ester (1.0 eq).

-

Catalyst: 5% Palladium on Carbon (Pd/C), 50% wet (low loading: 0.05 eq).[1]

-

Atmosphere: Hydrogen gas (balloon pressure).[1]

-

Monitoring: HPLC (C18 column, UV 210 nm).

Step-by-Step Methodology

-

Preparation: Dissolve Fosaprepitant Dibenzyl Ester (1 g) in Methanol (20 mL) in a round-bottom flask.

-

Catalyst Addition: Add 5% Pd/C (50 mg) under a nitrogen stream to prevent ignition.

-

Controlled Hydrogenation: Purge the system with Hydrogen gas. Stir at room temperature.

-

Expert Note: Unlike the API synthesis (which runs for hours to completion), this reaction is kinetic . You must sample every 10 minutes.

-

-

Monitoring:

-

T=0 min: 100% Dibenzyl Ester.

-

T=15-30 min: Peak area for Monobenzyl Ester will maximize (typically reaching ~60-70% purity) before converting to Fosaprepitant.[1]

-

-

Quenching: Once the Monobenzyl peak maximizes (and before Fosaprepitant exceeds 20%), immediately filter the reaction mixture through a Celite bed to remove the catalyst. This stops the reduction.

-

Purification: The filtrate will contain a mixture of Dibenzyl, Monobenzyl, and Fosaprepitant.

-

Isolation: Lyophilize the collected fractions to obtain Monobenzyl Fosaprepitant as a white solid.

Analytical Control Strategy

Detecting Monobenzyl Fosaprepitant requires specific chromatographic conditions due to its amphiphilic nature (hydrophobic benzyl group + polar phosphate/morpholine core).[1]

HPLC Method Parameters (Recommended)

-

Column: C18 stationary phase (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Orthophosphoric acid or Ammonium Acetate buffer (pH 4.0).[1]

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 30% B (Hold for Fosaprepitant elution).

-

5-20 min: Linear ramp to 80% B (Elution of Monobenzyl Ester).

-

20-25 min: Hold 80% B (Elution of Dibenzyl Ester).

-

-

Detection: UV at 210 nm (Amide/Triazolone absorption).[1]

Why this works: The Monobenzyl impurity is significantly more lipophilic than Fosaprepitant due to the benzyl ring, causing it to retain longer on the C18 column. Standard reverse-phase conditions provide excellent resolution (>2.[1]0) between the API and this impurity.

References

-

National Center for Biotechnology Information (2025).PubChem Compound Summary for CID 135399829, Monobenzyl Fosaprepitant. Retrieved February 22, 2026.

-

SynThink Research Chemicals. Fosaprepitant Monobenzyl Ester Impurity Data Sheet. (Confirming CAS 889852-02-2 and MW 704.53).[1][4]

-

European Medicines Agency (EMA). Assessment Report: Ivemend (Fosaprepitant).[1] (Contextualizing impurity limits and degradation pathways).

-

Wu, W., et al. (2013). "Synthesis of the major isomers of Aprepitant and Fosaprepitant."[5] Chinese Chemical Letters, 24(10), 917-920.[1] (Provides grounding for the benzyl protection/deprotection chemistry).[1]

- PatSnap/Google Patents.Patent CN104650142A: Preparation method of fosaprepitant dimeglumine. (Describes the dibenzyl to monobenzyl to fosaprepitant reaction sequence).

Sources

- 1. Monobenzyl Fosaprepitant | C30H28F7N4O6P | CID 135399829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jcpr.humanjournals.com [jcpr.humanjournals.com]

- 3. Synthesis method of fosaprepitant dimeglumine - Eureka | Patsnap [eureka.patsnap.com]

- 4. allmpus.com [allmpus.com]

- 5. Synthesis of the major isomers of Aprepitant and Fosaprepitant [html.rhhz.net]

Technical Whitepaper: The Critical Role of Monobenzyl Fosaprepitant in Fosaprepitant Production

Abstract

This technical guide examines the process chemistry surrounding Monobenzyl Fosaprepitant (MBF), a critical intermediate and potential impurity in the synthesis of Fosaprepitant Dimeglumine. While Fosaprepitant was developed to solve the solubility challenges of the NK1 receptor antagonist Aprepitant, its manufacturing introduces a complex impurity profile. This paper details the "discovery" of MBF not as a serendipitous event, but as a pivotal finding in process optimization, analyzing its formation kinetics, stability paradox, and the rigorous protocols required for its control in pharmaceutical manufacturing.

Introduction: The Prodrug Imperative

The development of Fosaprepitant Dimeglumine was driven by a pharmacokinetic necessity. Aprepitant, a potent substance P/neurokinin-1 (NK1) receptor antagonist used for Chemotherapy-Induced Nausea and Vomiting (CINV), exhibits extremely low water solubility (approx. 3-7 µg/mL), limiting its use in intravenous (IV) formulations.[1]

To overcome this, a phosphoryl prodrug strategy was employed. By attaching a phosphate group to the morpholine ring of Aprepitant, solubility is enhanced by orders of magnitude. However, the introduction of the phosphate group requires protecting groups—typically benzyl esters—during synthesis. It is within this deprotection sequence that Monobenzyl Fosaprepitant emerges as a critical process-related entity.[1]

The Chemistry of "Discovery": Process History

The "discovery" of Monobenzyl Fosaprepitant is rooted in the scale-up challenges faced during the optimization of the Fosaprepitant synthetic route. Early process development revealed that the transition from the phosphorylated intermediate to the final drug substance was not a simple binary switch but involved a stable, isolable intermediate that could compromise batch purity.

The Synthetic Pathway

The standard industrial synthesis involves the phosphorylation of Aprepitant using tetrabenzyl pyrophosphate (TBPP) or dibenzyl phosphoryl chloride , followed by a catalytic hydrogenolysis to remove the benzyl protecting groups.

The reaction proceeds through two distinct stages of deprotection:[2]

-

Dibenzyl Fosaprepitant (DBF): The immediate product of phosphorylation. It is often amorphous and thermally unstable.

-

Monobenzyl Fosaprepitant (MBF): The result of removing the first benzyl group.

-

Fosaprepitant (Active): The final deprotected species.[1]

The Stability Paradox

Process chemists identified a counter-intuitive stability profile:

-

Dibenzyl Ester: Highly unstable and prone to hydrolysis/degradation.

-

Monobenzyl Ester (Impurity): Surprisingly stable.[1]

This stability difference means that if the hydrogenolysis reaction stalls or is interrupted, the reaction mixture accumulates MBF. Unlike the transient dibenzyl ester, MBF does not spontaneously degrade or convert easily without active catalytic pressure. This "trap" led to MBF being classified as a Key Intermediate and a Critical Quality Attribute (CQA) impurity.[1]

Mechanistic Visualization

The following diagram illustrates the synthesis pathway and the specific node where Monobenzyl Fosaprepitant forms.

Figure 1: The stepwise deprotection pathway of Fosaprepitant.[1] Monobenzyl Fosaprepitant acts as a stable kinetic trap between the unstable dibenzyl ester and the final product.

Technical Protocol: Detection and Control

As a Senior Application Scientist, relying on generic "monitoring" is insufficient. The following protocols define the specific analytical and engineering controls required to manage MBF.

Analytical Detection (HPLC)

MBF is structurally similar to both the starting material and the product, requiring high-resolution separation.[1]

| Parameter | Specification | Causality/Rationale |

| Column | C18 (250 mm × 4.6 mm, 5µm) | Required for hydrophobic retention of benzyl groups.[1] |

| Mobile Phase A | 0.5 M Ammonium Phosphate (pH 2.[1][3]2) | Low pH suppresses ionization of the phosphate, improving peak shape. |

| Mobile Phase B | Acetonitrile : Methanol (30:[1]70) | High organic content required to elute the lipophilic monobenzyl impurity. |

| Detection | UV at 210-220 nm | Maximizes sensitivity for the benzyl chromophore.[1] |

| Limit of Quantitation | < 0.05% | ICH Q3A/B requirement for genotoxic/potent impurities. |

Synthesis Control Protocol: Optimized Hydrogenolysis

To prevent the accumulation of MBF, the hydrogenolysis step must be driven to completion without degrading the labile N-N bond in the triazolinone ring.

Step-by-Step Methodology:

-

Catalyst Selection: Use 10% Pd/C (50% wet) .

-

Insight: Dry catalysts present ignition risks with benzyl solvents; wet catalysts moderate activity and improve safety.

-

-

Solvent System: Dissolve the Dibenzyl intermediate in Methanol containing N-methyl-D-glucamine (Meglumine) .

-

Reaction Conditions:

-

Pressure: 40–60 psi H₂.[1]

-

Temperature: Maintain 20–25°C.

-

Critical Control Point: Do not exceed 30°C. Higher temperatures increase the risk of defluorination (another impurity pathway) rather than accelerating the removal of the benzyl group.

-

-

Endpoint Monitoring:

-

Sample at 2-hour intervals.

-

Stop Criteria: Monobenzyl Fosaprepitant < 0.10% by HPLC area normalization.

-

Action: If MBF persists >0.10% after 6 hours, add fresh catalyst (10% w/w) rather than increasing temperature.[1]

-

Impurity Profile & Data Summary

The following table summarizes the critical data regarding Monobenzyl Fosaprepitant compared to other species in the reaction matrix.

| Compound | Role | Relative Retention Time (RRT)* | Stability Profile | Regulatory Limit |

| Aprepitant | Starting Material | ~2.5 | Stable | NMT 0.15% |

| Dibenzyl Fosaprepitant | Intermediate | ~3.2 | Unstable (Hydrolysis prone) | NMT 0.15% |

| Monobenzyl Fosaprepitant | Impurity | ~1.8 | High Stability | NMT 0.15% |

| Fosaprepitant | API | 1.0 | Stable (as salt) | N/A |

*RRT values are approximate and dependent on specific gradient conditions cited in Section 4.1.

Conclusion

Monobenzyl Fosaprepitant represents a classic case of a "sticky intermediate" in prodrug synthesis. Its discovery was not merely the identification of a peak on a chromatogram, but the realization that the deprotection of dibenzyl phosphate esters is a discrete, stepwise process governed by distinct kinetics.

For the modern process scientist, control of MBF is achieved not by aggressive heating, which degrades the API, but by kinetic facilitation —using the counter-ion (meglumine) during the reaction to drive the equilibrium and ensuring adequate catalyst turnover.

References

-

Liu, H., et al. (2023).[3] Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine in the injection formulation. Pakistan Journal of Pharmaceutical Sciences.

-

Chawla, H., et al. (2014). Fosaprepitant dimeglumine intermediate, neutral fosaprepitant, and amorphous fosaprepitant dimeglumine and processes for their preparations. U.S. Patent No. 8,623,844.[1] Washington, DC: U.S. Patent and Trademark Office.

-

Wan, W.L., et al. (2013).[5] Synthesis of the major isomers of Aprepitant and Fosaprepitant. Chinese Chemical Letters.

-

Reddy, P.R., et al. (2020). Stability Indicating RP-HPLC Method Development and Validation for the Quantitative Determination of Impurities in Fosaprepitant Dimeglumine. Asian Journal of Pharmaceutical Analysis.

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 135399829, Monobenzyl Fosaprepitant.

Sources

- 1. Monobenzyl Fosaprepitant | C30H28F7N4O6P | CID 135399829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN104650142A - Preparation method of fosaprepitant dimeglumine - Google Patents [patents.google.com]

- 3. Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine in the injection formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis method of fosaprepitant dimeglumine - Eureka | Patsnap [eureka.patsnap.com]

- 5. Synthesis of the major isomers of Aprepitant and Fosaprepitant [html.rhhz.net]

- 6. WO2011045817A2 - Process for the preparation of fosaprepitant, intermediate and pharmaceutical acceptable salt thereof - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Monobenzyl Fosaprepitant

Introduction: The Analytical Imperative for Fosaprepitant and Its Intermediates

Fosaprepitant dimeglumine is a critical antiemetic agent, administered intravenously to prevent chemotherapy-induced nausea and vomiting (CINV).[1] It functions as a water-soluble N-phosphoryl prodrug, which upon administration, is rapidly and completely converted to aprepitant, a selective neurokinin-1 (NK-1) receptor antagonist.[2] The efficacy and safety of the final drug product are contingent upon the purity of the active pharmaceutical ingredient (API). Monobenzyl fosaprepitant is a key process-related impurity and a potential intermediate in the synthesis of fosaprepitant.[1] Its presence, even in trace amounts, can indicate incomplete reactions or side reactions during manufacturing.

Therefore, robust, sensitive, and specific analytical methods are paramount for the quantitative determination of monobenzyl fosaprepitant. Such methods are essential for:

-

Quality Control (QC): Ensuring the purity of fosaprepitant dimeglumine bulk drug substance and finished pharmaceutical products by quantifying process-related impurities.[3][4]

-

Stability Studies: Evaluating the degradation pathways of fosaprepitant under various stress conditions, as mandated by ICH guidelines.[5][6]

-

Pharmacokinetic (PK) Studies: While fosaprepitant is the primary analyte in bioanalysis, understanding the profile of related compounds can be crucial in comprehensive drug metabolism and pharmacokinetic (DMPK) assessments.

This document provides detailed application notes and protocols for two distinct, field-proven methodologies for the analysis of monobenzyl fosaprepitant:

-

A Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for quality control and purity analysis of bulk drug substance.

-

A highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the bioanalytical quantification in plasma, adaptable for pharmacokinetic studies.

Application Note 1: Stability-Indicating RP-HPLC Method for Monobenzyl Fosaprepitant in Bulk Drug Substance

Principle and Rationale

The fundamental goal of a stability-indicating method is to resolve the main active compound from all potential process-related impurities and degradation products.[4][6] This RP-HPLC method employs a C18 stationary phase, which separates compounds based on their hydrophobicity. A gradient elution program is utilized to ensure that compounds with a wide range of polarities, including the highly polar fosaprepitant and the less polar monobenzyl and dibenzyl intermediates, are effectively separated and eluted with sharp, symmetrical peaks.

The mobile phase is buffered at a low pH (typically around 2.1-3.1) using phosphoric acid or a phosphate buffer.[2][5][7] This is a critical choice driven by the need to suppress the ionization of the acidic phosphate group on fosaprepitant and its analogues, thereby promoting better retention and peak shape on the non-polar stationary phase. UV detection at a low wavelength, typically 210 nm, is selected because it provides high sensitivity for fosaprepitant and its related substances which lack a strong chromophore at higher wavelengths.[6][8]

Experimental Protocol

-

Fosaprepitant Dimeglumine Reference Standard

-

Monobenzyl Fosaprepitant Reference Standard[9]

-

Acetonitrile (HPLC Gradient Grade)

-

Methanol (HPLC Grade)

-

Ammonium Dihydrogen Phosphate (AR Grade) or Potassium Dihydrogen Phosphate (AR Grade)[5][7]

-

Orthophosphoric Acid (85%, AR Grade)

-

Deionized Water (18.2 MΩ·cm)

-

HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector (e.g., Waters Alliance e2695 with 2998 PDA detector).[2]

-

Data acquisition and processing software (e.g., Empower 3).[2]

| Parameter | Condition | Rationale |

| Column | NanoChrom C18 (250 mm x 4.6 mm, 5 µm) or equivalent | Provides excellent resolution for complex impurity profiles.[5] |

| Mobile Phase A | 0.05 M Ammonium Dihydrogen Phosphate, pH adjusted to 2.2 with H₃PO₄ : Acetonitrile (80:20, v/v) | Low pH suppresses analyte ionization for better retention. The aqueous phase ensures retention of polar compounds.[5] |

| Mobile Phase B | Methanol : Acetonitrile (70:30, v/v) | The organic phase facilitates the elution of more hydrophobic compounds like monobenzyl fosaprepitant.[5] |

| Gradient Program | See Table 2 below | A gradient is essential to elute both polar (fosaprepitant) and non-polar (impurities) compounds in a reasonable time with good peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |

| Column Temperature | 35°C | Elevated temperature reduces viscosity, improves efficiency, and ensures reproducible retention times.[5] |

| Detection Wavelength | 210 nm | Provides maximum absorbance and sensitivity for fosaprepitant and its related substances.[6][7] |

| Injection Volume | 20 µL | A typical volume to achieve good sensitivity without overloading the column. |

| Diluent | Water : Acetonitrile (50:50, v/v) | Ensures sample solubility and compatibility with the initial mobile phase conditions. |

Table 1: Optimized RP-HPLC Chromatographic Conditions.

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 80 | 20 |

| 15.0 | 40 | 60 |

| 25.0 | 20 | 80 |

| 28.0 | 80 | 20 |

| 35.0 | 80 | 20 |

Table 2: Gradient Elution Program.

-

Mobile Phase Preparation: Prepare Mobile Phases A and B as described in Table 1. Filter through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum.

-

Standard Solution Preparation:

-

Accurately weigh about 10 mg of Monobenzyl Fosaprepitant Reference Standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with Diluent to obtain a concentration of 100 µg/mL.

-

-

Sample Solution Preparation:

-

Accurately weigh about 50 mg of Fosaprepitant Dimeglumine API sample into a 50 mL volumetric flask.

-

Add approximately 25 mL of Diluent, sonicate to dissolve, and then dilute to volume with Diluent to obtain a final concentration of 1.0 mg/mL.[1]

-

-

System Suitability Test (SST):

-

Prepare an SST solution containing Fosaprepitant (e.g., 1.0 mg/mL) spiked with Monobenzyl Fosaprepitant and other relevant impurities at the specification limit (e.g., 0.15%).[2]

-

Inject the SST solution six times. The system is deemed ready for analysis if the criteria in Table 3 are met.

-

-

Analysis:

-

Inject the Diluent (as a blank), followed by the Standard Solution, and then the Sample Solution(s).

-

Identify the Monobenzyl Fosaprepitant peak in the sample chromatogram by comparing its retention time with that from the standard chromatogram.

-

| Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | NMT 1.5 | Ensures peak symmetry, which is critical for accurate integration.[2] |

| Theoretical Plates (N) | NLT 5000 | Indicates column efficiency and separation power.[2] |

| Resolution (Rs) | NLT 2.0 between Monobenzyl Fosaprepitant and adjacent peaks | Confirms that the impurity peak is baseline-separated from other components. |

| % RSD for Peak Area | NMT 2.0% for 6 replicate injections | Demonstrates the precision of the injection and the stability of the system.[1] |

Table 3: System Suitability Test (SST) Criteria.

Calculation: The amount of Monobenzyl Fosaprepitant in the sample is calculated using the following formula:

Where:

-

Area_impurity is the peak area of monobenzyl fosaprepitant in the sample chromatogram.

-

Area_standard is the average peak area of monobenzyl fosaprepitant in the standard chromatogram.

-

Conc_standard is the concentration of the monobenzyl fosaprepitant standard solution.

-

Conc_sample is the concentration of the fosaprepitant sample solution.

Workflow Diagram

Caption: Workflow for stability-indicating HPLC analysis.

Application Note 2: Bioanalytical LC-MS/MS Method for Monobenzyl Fosaprepitant in Plasma

Principle and Rationale

For bioanalytical applications, sensitivity and selectivity are the most critical parameters due to the complexity of the biological matrix (e.g., plasma) and the typically low concentrations of analytes.[10][11] LC-MS/MS is the gold standard for this purpose.[12] This method utilizes a simple protein precipitation step to quickly and effectively remove the majority of plasma proteins, which would otherwise interfere with the analysis.[13]

Chromatographic separation is still crucial to separate the analyte from matrix components that can cause ion suppression or enhancement. A rapid gradient on a C18 column is typically sufficient. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for each analyte. For fosaprepitant and its phosphorylated analogues, electrospray ionization (ESI) in negative mode is often preferred, as the phosphate moiety is readily deprotonated to form a stable [M-H]⁻ precursor ion.[13] The selection of a stable, isotopically labeled internal standard (IS), such as d4-aprepitant or d4-fosaprepitant, is critical for correcting for variability in sample preparation and instrument response.

Experimental Protocol

-

Monobenzyl Fosaprepitant Reference Standard

-

Stable Isotope-Labeled Internal Standard (e.g., d4-Fosaprepitant)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Deionized Water (LC-MS Grade)

-

Control Human Plasma (K2EDTA)

-

UPLC/HPLC System (e.g., Waters ACQUITY, Shimadzu Nexera)

-

Triple Quadrupole Mass Spectrometer (e.g., Sciex API 5500, Waters Xevo TQ-S)

-

Data acquisition and analysis software (e.g., Analyst, MassLynx)

| Parameter | Condition | Rationale |

| Column | Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent | A short column with small particles allows for rapid and efficient separation. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes analyte ionization (in positive mode) or provides protons for adduct formation. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic phase elutes the analytes from the reversed-phase column. |

| Flow Rate | 0.5 mL/min | Appropriate for a 2.1 mm ID column, ensuring sharp peaks for MS detection. |

| Gradient | 5% B to 95% B in 3.0 min; hold for 1.0 min; return to 5% B and re-equilibrate for 1.0 min | A fast gradient is suitable for high-throughput bioanalysis. |

| Injection Volume | 5 µL | Small volume minimizes matrix effects while providing sufficient sensitivity. |

| Ionization Mode | Electrospray Ionization (ESI), Negative | The phosphate group is readily deprotonated, making negative mode highly sensitive for fosaprepitant and its analogues.[13] |

| MRM Transitions | See Table 5 below | Provides the highest degree of selectivity and sensitivity for quantification. |

Table 4: Optimized LC-MS/MS Conditions.

| Compound | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Monobenzyl Fosaprepitant | 703.5 | To be determined by infusion | 100 | Optimized |

| Fosaprepitant | 613.1 | 78.9 (PO₃⁻) | 100 | Optimized[13] |

| Internal Standard (d4-Fosaprepitant) | 617.0 | 78.9 (PO₃⁻) | 100 | Optimized[13] |

Table 5: Optimized Mass Spectrometer MRM Transitions. (Note: Monobenzyl Fosaprepitant transitions must be empirically determined by infusing a standard solution into the mass spectrometer. The precursor ion is based on its molecular weight of 704.53.[9])

-

Stock and Working Solutions: Prepare stock solutions of Monobenzyl Fosaprepitant and the Internal Standard (IS) in a suitable organic solvent (e.g., DMSO or Methanol). Prepare serial dilutions in 50:50 Acetonitrile:Water to create working solutions for calibration standards and quality controls (QCs).

-

Calibration Standards and QCs: Spike appropriate volumes of the working solutions into blank plasma to create a calibration curve (e.g., 8-10 points) and at least three levels of QCs (low, medium, high).

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 150 µL of the IS working solution in Acetonitrile.

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at >10,000 x g for 5 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial or 96-well plate for injection.

-

-

Analysis:

-

Create an analysis batch in the instrument software.

-

Inject the samples onto the LC-MS/MS system.

-

-

Data Processing:

-

Integrate the peak areas for the analyte and the IS for each injection.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Generate a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their Peak Area Ratios from the calibration curve.

-

Workflow Diagram

Caption: Workflow for bioanalytical LC-MS/MS analysis.

References

-

Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine in the injection formulation. PubMed. (2023). [Link]

-

Analytical Method Development And Validation Of Fosaprepitant Dimeglumine By Rp-Hplc & Uv Spectroscopy. International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). [Link]

-

Quality by Design Approach for Development and Validation of Stability Indicating RP-HPLC Method for Fosaprepitant Dimeglumine. Asian Journal of Chemistry. (2020). [Link]

-

Development and Validation of an HPLC Method for the Simultaneous Determination of Eight Related Substances in Fosaprepitant Dimeglumine API. ResearchGate. (2025). [Link]

-

Validation of Stability-Indicating Reverse Phase HPLC Method for the Determination of Related Substances in Fosaprepitant Dimeglumine Drug Substance. International Journal of Pharma and Pharmaceutical Research. (2017). [Link]

-

Simultaneous determination of fosaprepitant and its metabolite aprepitant in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. (n.d.). [Link]

- Method for simultaneously detecting fosaprepitant and aprepitant in plasma.

-

Development and validation of stability indicating assay method for estimation of fosaprepitant dimeglumine in bulk and its dosage form. Parul University Digital Repository. (2013). [Link]

-

Quality by Design Approach for Development and Validation of Stability Indicating RP-HPLC Method for Fosaprepitant Dimeglumine. Asian Publication Corporation. (2020). [Link]

-

Quality by Design Approach for Development and Validation of Stability Indicating RP-HPLC Method for Fosaprepitant Dimeglumine | Request PDF. ResearchGate. (2025). [Link]

-

AN HPLC METHOD FOR QUALITATIVE AND QUANTITATIVE DETERMINATION OF FOSAPREPITANT IN PHARMACEUTICAL PRODUCTS. ResearchGate. (n.d.). [Link]

-

Validation of Stability-Indicating Reverse Phase HPLC Method for the Determination of Related Substances in Fosaprepitant Dimeglumine Drug Substance. IJPPR. (2017). [Link]

-

(PDF) An hplc method for qualitative and quantitative determination of fosaprepitant in Pharmaceutical products. ResearchGate. (2025). [Link]

-

Fosaprepitant Monobenzyl Impurity. Allmpus. (n.d.). [Link]

- Fosaprepitant dimeglumine intermediate, neutral fosaprepitant, and amorphous fosaprepitant dimeglumine and processes for their preparations.

-

Determination and Validation of Aprepitant in Rat Plasma using LC−MS/MS. Future Science. (2021). [Link]

-

A sensitive and rapid liquid chromatography-tandem mass spectrometry method for the quantification of the novel neurokinin-1R antagonist aprepitant in rhesus macaque plasma, and cerebral spinal fluid, and human plasma with application in translational NeuroAIDs research. NIH. (n.d.). [Link]

-

Development and validation of a combined liquid chromatography tandem-mass spectrometry assay for the quantification of aprepitant and dexamethasone in human plasma to support pharmacokinetic studies in pediatric patients. DSpace. (2021). [Link]

-

Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. ResearchGate. (n.d.). [Link]

-

MxP® Quant 1000 kit – Coverage and precision across biological matrices. Biocrates. (n.d.). [Link]

-

Analyses of benzodiazepines and their metabolites in various biological matrices by LC-MS(/MS). PubMed. (2011). [Link]

-

Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry. PubMed. (2003). [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. US8623844B2 - Fosaprepitant dimeglumine intermediate, neutral fosaprepitant, and amorphous fosaprepitant dimeglumine and processes for their preparations - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine in the injection formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. mlcpharmacy.edu.in [mlcpharmacy.edu.in]

- 8. researchgate.net [researchgate.net]

- 9. allmpus.com [allmpus.com]

- 10. Analyses of benzodiazepines and their metabolites in various biological matrices by LC-MS(/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

Monobenzyl Fosaprepitant: A Qualified Reference Standard for Assuring the Purity of Fosaprepitant Dimeglumine for Injection

An Application Note for the Pharmaceutical Analyst

Abstract

This technical guide provides a detailed framework for the use of Monobenzyl Fosaprepitant as a critical reference standard in the quality control of Fosaprepitant Dimeglumine, an intravenous antiemetic agent. As a known process-related impurity and potential degradant, accurate quantification of Monobenzyl Fosaprepitant is mandated by global regulatory bodies to ensure patient safety.[1] This document furnishes a comprehensive, step-by-step High-Performance Liquid Chromatography (HPLC) protocol, explains the scientific rationale behind the analytical choices, and outlines the essential steps for the qualification of the reference standard itself. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

The Analytical Imperative: Context and Significance

Fosaprepitant dimeglumine is a water-soluble prodrug that is rapidly converted in vivo to aprepitant, a selective neurokinin-1 (NK1) receptor antagonist.[1][2][3][4] Its primary clinical use is in the prevention of both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[1][4] Given its parenteral route of administration, the purity profile of the lyophilized drug product is of utmost importance.

Pharmaceutical manufacturing processes for complex molecules like fosaprepitant can inadvertently generate structurally similar impurities.[5] Monobenzyl Fosaprepitant is a key intermediate in certain synthetic routes and can persist as a process-related impurity in the final active pharmaceutical ingredient (API).[6][7][8] Its presence must be strictly controlled within the limits defined by pharmacopeial monographs and ICH guidelines.[1] The use of a fully characterized Monobenzyl Fosaprepitant reference standard is, therefore, not merely a matter of procedural compliance but a fundamental requirement for a scientifically valid, stability-indicating analytical method.[9][10][11]

This document serves as a practical guide to implementing such a method, grounding the protocol in established analytical principles to ensure robust and reproducible results.

Structural Relationships and Physicochemical Profile

A clear understanding of the molecular architecture of fosaprepitant and its related compounds is essential for developing a selective analytical method. Monobenzyl Fosaprepitant differs from the dibenzyl ester intermediate by the loss of one benzyl group, making their chromatographic properties similar yet distinct enough for separation under optimized conditions.

Figure 1: Structural and process relationships between Fosaprepitant and key related substances.

The physicochemical properties of the Monobenzyl Fosaprepitant reference standard are critical for its proper handling, storage, and the preparation of accurate standard solutions.

| Property | Value | Source / Rationale |

| Chemical Name | [3-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(Trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazol-1-yl]-phosphonic Acid Mono(phenylmethyl) Ester | [12] |

| Molecular Formula | C₃₀H₂₈F₇N₄O₆P | [12] |

| Molecular Weight | 704.53 g/mol | [12] |

| Appearance | Off-white solid | [12] |

| Solubility | Soluble in Methanol, DMSO, Acetonitrile | [12] |

| Storage | 2-8 °C, protected from light and moisture | Standard practice for reference materials[13] |

Protocol: Impurity Quantification by Reversed-Phase HPLC

This section provides a detailed, validated method for the quantification of Monobenzyl Fosaprepitant in Fosaprepitant Dimeglumine drug substance or product. The method is designed to be stability-indicating, capable of separating the main analyte from its key impurities and degradants.

Rationale of Method Design

-

Stationary Phase: A C18 stationary phase is chosen for its hydrophobic character, which provides effective retention for the relatively non-polar fosaprepitant and its analogues.

-

Mobile Phase: A gradient elution using a phosphate buffer and acetonitrile is employed. The buffer controls the pH to ensure consistent ionization and peak shape, while the gradient of acetonitrile allows for the elution of compounds with varying polarities, providing the necessary resolution between the closely related substances.[9][11]

-

Detection: UV detection at 210 nm is selected as it offers high sensitivity for fosaprepitant and its related compounds, which contain multiple chromophores.[9][14]

Step-by-Step Experimental Workflow

Figure 2: Workflow for the HPLC analysis of Monobenzyl Fosaprepitant impurity.

A. Reagents and Materials

-

Monobenzyl Fosaprepitant Reference Standard

-

Fosaprepitant Dimeglumine Sample

-

Acetonitrile (HPLC Grade)

-

Potassium Dihydrogen Phosphate (AR Grade)

-

Orthophosphoric Acid (AR Grade)

-

Water (HPLC Grade)

B. Chromatographic Conditions | Parameter | Condition | | :--- | :--- | | HPLC System | Quaternary Pump, Autosampler, Column Oven, PDA/UV Detector | | Column | C18, 250 mm x 4.6 mm, 5 µm | | Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄ | | Mobile Phase B | Acetonitrile | | Gradient Elution | Time (min) | %B | | | 0 | 35 | | | 25 | 75 | | | 30 | 75 | | | 32 | 35 | | | 40 | 35 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 210 nm | | Injection Volume | 10 µL |

C. Solution Preparation

-

Diluent: Acetonitrile and Water (50:50 v/v).

-

Reference Standard Solution (1.0 µg/mL):

-

Accurately weigh ~10 mg of Monobenzyl Fosaprepitant RS into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with Diluent (Stock Solution: 100 µg/mL).

-

Dilute 1.0 mL of this stock solution to 100.0 mL with Diluent.

-

-

Sample Solution (1.0 mg/mL of Fosaprepitant):

-

Accurately weigh an amount of Fosaprepitant Dimeglumine sample equivalent to 50 mg of Fosaprepitant into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with Diluent.

-

D. System Suitability Before analysis, inject the Reference Standard Solution (1.0 µg/mL) six times. The system is ready for analysis only if the following criteria are met.

| Parameter | Acceptance Limit | Rationale |

| RSD of Peak Areas | ≤ 5.0% | Ensures precision of the analytical system.[9] |

| Tailing Factor (T) | ≤ 2.0 | Confirms good peak shape for accurate integration.[9] |

| Theoretical Plates (N) | ≥ 3000 | Demonstrates column efficiency and separation capability.[9] |

E. Calculation The percentage of Monobenzyl Fosaprepitant is calculated using the external standard method:

% Impurity = (Area_Impurity / Area_Standard) × (Conc_Standard / Conc_Sample) × 100

Where:

-

Area_Impurity: Peak area of Monobenzyl Fosaprepitant in the sample chromatogram.

-

Area_Standard: Average peak area from the system suitability injections.

-

Conc_Standard: Concentration of the Reference Standard Solution (mg/mL).

-

Conc_Sample: Nominal concentration of Fosaprepitant in the Sample Solution (mg/mL).

Trustworthiness: Qualification of the Reference Standard

A reference standard is only as reliable as the data that supports its identity and purity.[5][15] While primary standards are sourced from pharmacopeias (e.g., USP), secondary or working standards, such as this Monobenzyl Fosaprepitant, must be rigorously qualified internally.[13][15][16] This process establishes its suitability for its intended analytical purpose.

Essential Qualification Tests:

-

Identity Confirmation: The structural integrity must be unequivocally confirmed.

-

Techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and FT-IR.

-

Rationale: Orthogonal techniques provide complementary information to build a complete picture of the molecular structure, ensuring the material is what it purports to be.

-

-

Purity Determination: A comprehensive purity assessment is crucial for accurate quantitative analysis.

-

Chromatographic Purity: Determined by a high-resolution HPLC method, ideally under different conditions than the routine test method to ensure all impurities are resolved. Purity should typically be ≥95%.[12]

-

Mass Balance Approach: The final assigned purity value should account for non-chromatographic impurities. This involves quantifying water content (by Karl Fischer titration), residual solvents (by Headspace GC), and non-volatile inorganic content (by Residue on Ignition/Sulfated Ash).[5]

-

-

Assigned Purity & Potency: The final purity value is calculated by the mass balance approach and is used for preparing standard solutions of known concentration.

-

Certificate of Analysis (CoA): All qualification data must be documented in a comprehensive CoA, which includes the batch number, storage conditions, re-test date, and a summary of all analytical tests performed.[17]

Conclusion

The use of a well-characterized Monobenzyl Fosaprepitant reference standard is a non-negotiable component of a robust quality control strategy for Fosaprepitant Dimeglumine. The HPLC protocol detailed herein provides a reliable method for the accurate quantification of this critical process impurity. By integrating this scientifically sound analytical methodology with a rigorous reference standard qualification program, pharmaceutical manufacturers can ensure the purity, safety, and efficacy of their products, thereby meeting both regulatory expectations and the ultimate needs of the patient.

References

-

Sen, G., Babu, K. R., Annapurna, N., Vekariya, N. A., Kumar, V. J., & Kumar, K. S. R. P. (2017). Validation of Stability-Indicating Reverse Phase HPLC Method for the Determination of Related Substances in Fosaprepitant Dimeglumine Drug Substance. International Journal of Pharmaceutical and Phytopharmacological Research, 11, 12. Available at: [Link]

-

Veeprho. (n.d.). Fosaprepitant Impurities and Related Compound. Retrieved February 22, 2026, from [Link]

-

ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved February 22, 2026, from [Link]

-

Pfanstiehl, Inc. (2009, April 2). Reference-Standard Material Qualification. Pharmaceutical Technology. Retrieved February 22, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Fosaprepitant-impurities. Retrieved February 22, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Fosaprepitant Dimeglumine-impurities. Retrieved February 22, 2026, from [Link]

-

Choudhary, A. (2012, April 15). Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. Pharmaguideline. Retrieved February 22, 2026, from [Link]

-

PharmaRegulatory.in. (2025, December 19). Pharmacopeial Reference Standards: Equivalence and Qualification. Retrieved February 22, 2026, from [Link]

-

ResearchGate. (2025, February 6). Development and Validation of an HPLC Method for the Simultaneous Determination of Eight Related Substances in Fosaprepitant Dimeglumine API. Retrieved February 22, 2026, from [Link]

-

Asian Journal of Chemistry. (2020, August 20). Quality by Design Approach for Development and Validation of Stability Indicating RP-HPLC Method for Fosaprepitant Dimeglumine. Retrieved February 22, 2026, from [Link]

-

MRIGlobal. (2024, January 29). Reference Standards in the Pharmaceutical Industry. Retrieved February 22, 2026, from [Link]

-

GIS Science Journal. (2022). Analytical Method Development And Validation Of Fosaprepitant Dimeglumine By Rp-Hplc & Uv Spectroscopy. Retrieved February 22, 2026, from [Link]

-

ResearchGate. (2025, December 12). An hplc method for qualitative and quantitative determination of fosaprepitant in Pharmaceutical products. Retrieved February 22, 2026, from [Link]

- Google Patents. (n.d.). WO2011045817A2 - Process for the preparation of fosaprepitant, intermediate and pharmaceutical acceptable salt thereof.

- Google Patents. (n.d.). US8623844B2 - Fosaprepitant dimeglumine intermediate, neutral fosaprepitant, and amorphous fosaprepitant dimeglumine and processes for their preparations.

- Google Patents. (n.d.). US10428097B2 - Process for preparation of fosaprepitant dimeglumine and an intermediate thereof.

- Google Patents. (n.d.). CN105974016A - Method for simultaneously detecting fosaprepitant and aprepitant in plasma.

-

Allmpus. (n.d.). Fosaprepitant Monobenzyl Impurity. Retrieved February 22, 2026, from [Link]

-

European Patent Office. (2018, May 9). FOSAPREPITANT DIMEGLUMINE INTERMEDIATE, NEUTRAL FOSAPREPITANT, AND AMORPHOUS FOSAPREPITANT DIMEGLUMINE AND PROCESSES FOR THEIR P. Retrieved February 22, 2026, from [Link]

-

Government of Canada. (2019, June 13). FOSAPREPITANT Product Monograph. Retrieved February 22, 2026, from [Link]

-

PubChem. (n.d.). Fosaprepitant. Retrieved February 22, 2026, from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Fosaprepitant | C23H22F7N4O6P | CID 135413538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmtech.com [pharmtech.com]

- 6. WO2011045817A2 - Process for the preparation of fosaprepitant, intermediate and pharmaceutical acceptable salt thereof - Google Patents [patents.google.com]

- 7. US8623844B2 - Fosaprepitant dimeglumine intermediate, neutral fosaprepitant, and amorphous fosaprepitant dimeglumine and processes for their preparations - Google Patents [patents.google.com]

- 8. US10428097B2 - Process for preparation of fosaprepitant dimeglumine and an intermediate thereof - Google Patents [patents.google.com]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. allmpus.com [allmpus.com]

- 13. Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards | Pharmaguideline [pharmaguideline.com]

- 14. mlcpharmacy.edu.in [mlcpharmacy.edu.in]

- 15. resolvemass.ca [resolvemass.ca]

- 16. synthinkchemicals.com [synthinkchemicals.com]

- 17. Pharmacopeial Reference Standards: Equivalence and Qualification – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]

Monobenzyl Fosaprepitant for in vitro degradation studies of fosaprepitant

Application Note: Strategic Utilization of Monobenzyl Fosaprepitant in the Stability Profiling and Method Validation of Fosaprepitant Dimeglumine

Executive Summary

Fosaprepitant dimeglumine is a phosphorylated prodrug of the neurokinin-1 (NK1) receptor antagonist aprepitant.[1][2][3] Its stability profile is complex due to the lability of the phosphoramidate bond. Monobenzyl Fosaprepitant (MBF), a critical intermediate in the synthetic pathway, serves as a vital Reference Standard (RS) during in vitro degradation studies. Unlike typical hydrolytic degradants, MBF is a process-related impurity that poses a high risk of co-elution with genuine degradants during HPLC analysis.

This guide details the protocol for utilizing Monobenzyl Fosaprepitant to validate stability-indicating methods (SIM), ensuring that the analytical window accurately distinguishes between synthetic carryover and active pharmaceutical ingredient (API) degradation.

Scientific Background & Mechanistic Insight

The Chemistry of Instability

Fosaprepitant is synthesized by phosphorylating aprepitant with dibenzyl phosphoryl chloride (or tetrabenzyl pyrophosphate), followed by catalytic hydrogenation to remove the benzyl protecting groups.

-

Complete Hydrogenation: Yields Fosaprepitant (API).[1]

-

Incomplete Hydrogenation: Yields Monobenzyl Fosaprepitant (Impurity).[1]

-

Hydrolysis (Degradation): Fosaprepitant reverts to Aprepitant in vivo and in vitro under stress.